N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine
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Overview
Description
N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine is a compound with a complex structure that includes a sulfonyl group attached to a beta-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine typically involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with beta-alanine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-3,5-dimethylaniline: Similar in structure but lacks the sulfonyl and beta-alanine groups.
4-Tert-butyl-2,6-dimethylbenzenesulfonamide: Contains the sulfonyl group but differs in the attached moieties.
Uniqueness
N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine is unique due to the presence of both the sulfonyl and beta-alanine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H23NO4S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C15H23NO4S/c1-10-8-12(15(3,4)5)9-13(11(10)2)21(19,20)16-7-6-14(17)18/h8-9,16H,6-7H2,1-5H3,(H,17,18) |
InChI Key |
DQTZCCVUEHEVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCC(=O)O)C(C)(C)C |
Origin of Product |
United States |
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